

# An In-Depth Technical Guide to 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile

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## Compound of Interest

**Compound Name:** 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile

**Cat. No.:** B1358628

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## Abstract

2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile is a nitrile compound with the chemical formula  $C_{17}H_{12}N_2O_2$ . Its structure, featuring a methoxy group, a phenoxyphenyl moiety, and a malononitrile group, has drawn interest for its potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, synthesis, and reported biological activities. While preliminary data suggests potential as an antitumor and antimicrobial agent, a notable scarcity of in-depth, publicly available research, including quantitative data and detailed experimental protocols, currently limits a full understanding of its therapeutic potential.

## Chemical Identity and Properties

2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile is the systematically assigned IUPAC name for the compound more commonly known as **2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile**.<sup>[1]</sup> Key identifiers and physicochemical properties are summarized in the table below.

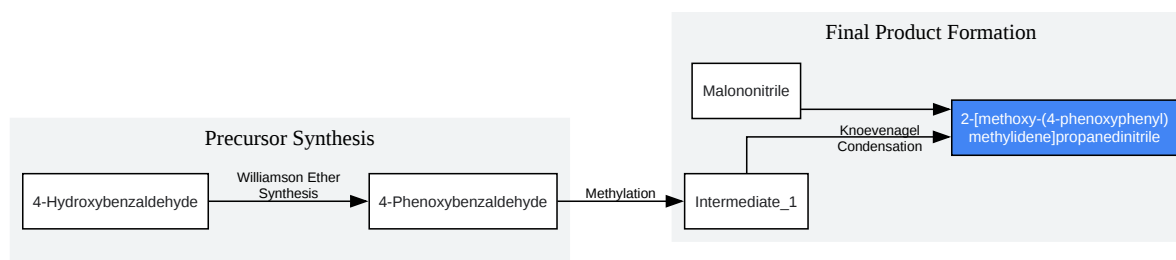
Property	Value	Source
IUPAC Name	2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile	<a href="#">[1]</a>
CAS Number	330792-69-3	<a href="#">[1]</a>
Molecular Formula	C <sub>17</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	276.29 g/mol	<a href="#">[1]</a>
Canonical SMILES	<chem>COC(=C(C#N)C#N)C1=CC=C(C=C1)OC2=CC=CC=C2</chem>	<a href="#">[1]</a>
InChI Key	IRVRZQLHMPWLLY-UHFFFAOYSA-N	<a href="#">[1]</a>

## Synthesis

A general synthetic approach to 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile involves a multi-step process. While specific, detailed protocols with reaction conditions and yields for this exact molecule are not readily available in peer-reviewed literature, a plausible synthetic pathway can be inferred from general organic chemistry principles and synthesis of similar compounds.

## Logical Synthesis Workflow

The synthesis can be logically broken down into two key stages: the formation of the phenoxyphenyl precursor and the subsequent condensation with malononitrile.



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Caption: Logical workflow for the synthesis of the target compound.

## Conceptual Experimental Protocol

**Step 1: Synthesis of 4-Phenoxybenzaldehyde** This step would likely involve a Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with a phenyl halide in the presence of a base.

**Step 2: Methylation of the Aldehyde** The resulting 4-phenoxybenzaldehyde would then be methylated. This could potentially be achieved through various methods, though a specific protocol for this substrate is not documented.

**Step 3: Knoevenagel Condensation** The final step would be a Knoevenagel condensation between the methylated aldehyde intermediate and malononitrile, typically catalyzed by a weak base, to yield 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile.

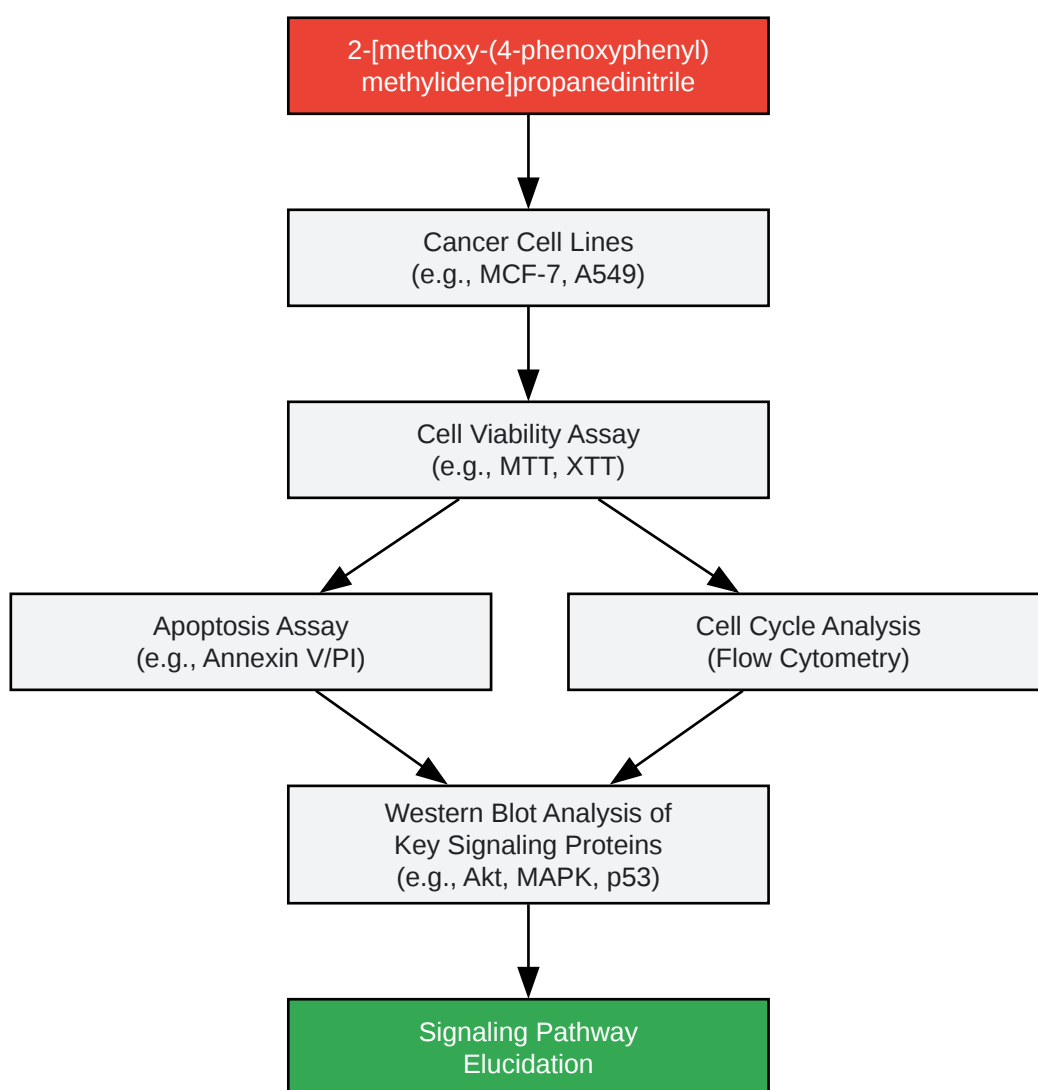
## Biological Activity and Potential Applications

Preliminary information suggests that 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile may possess antitumor and antimicrobial properties.<sup>[1]</sup> It is also cited as a potential drug intermediate.<sup>[1]</sup> However, a thorough review of scientific databases reveals a lack of specific studies that provide quantitative data, such as IC<sub>50</sub> values for anticancer activity or Minimum Inhibitory Concentration (MIC) values for antimicrobial effects.

The biological activity of this compound is hypothesized to stem from its unique chemical structure, which combines a methoxy group, a phenoxyphenyl group, and a malononitrile moiety.<sup>[1]</sup> These functional groups can participate in various interactions with biological macromolecules.

## Hypothesized Mechanism of Action

While no specific signaling pathways have been elucidated for this compound, a logical workflow for investigating its potential anticancer mechanism can be proposed.



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Caption: Proposed workflow for investigating anticancer mechanism.

## Data Presentation

Due to the absence of specific quantitative data in the public domain for 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile, the following tables are presented as templates for future research and data organization.

Table 1: In Vitro Anticancer Activity (Template)

Cell Line	Compound Concentration ( $\mu\text{M}$ )	% Inhibition	IC <sub>50</sub> ( $\mu\text{M}$ )
e.g., MCF-7			
e.g., A549			
e.g., HeLa			

Table 2: Antimicrobial Activity (Template)

Microbial Strain	MIC ( $\mu\text{g/mL}$ )	MBC ( $\mu\text{g/mL}$ )	Zone of Inhibition (mm)
e.g., S. aureus			
e.g., E. coli			
e.g., C. albicans			

## Conclusion and Future Directions

2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile presents an interesting scaffold for potential drug discovery. However, the current body of publicly available scientific literature is insufficient to fully assess its therapeutic potential. To advance the understanding of this compound, future research should focus on:

- Detailed Synthesis and Characterization: Publication of a robust and reproducible synthetic protocol with complete spectral characterization.

- **Systematic Biological Screening:** Comprehensive in vitro and in vivo studies to quantify its anticancer and antimicrobial activities against a broad range of cell lines and pathogens.
- **Mechanism of Action Studies:** In-depth investigations to elucidate the specific molecular targets and signaling pathways affected by the compound.

Such studies are crucial to bridge the existing knowledge gap and determine if 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile or its derivatives can be developed into viable therapeutic agents.

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## References

- 1. 2-((Methoxy)(4-phenoxyphenyl)methylene)malononitrile | C<sub>17</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub> | CID 22347227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1358628#2-methoxy-4-phenoxyphenyl-methylene-malononitrile-iupac-name]

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